molecular formula C17H12BrNO4S B2359985 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid CAS No. 2287272-61-9

7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2359985
CAS No.: 2287272-61-9
M. Wt: 406.25
InChI Key: IPSQWMAAGIMDSB-UHFFFAOYSA-N
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Description

7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a bromine atom at the 7th position, a phenylmethoxycarbonylamino group at the 3rd position, and a carboxylic acid group at the 2nd position

Preparation Methods

The synthesis of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The phenylmethoxycarbonylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a phenylmethoxycarbonyl chloride derivative.

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, such as the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or amines.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols.

Scientific Research Applications

7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    7-Bromo-1-benzothiophene-2-carboxylic acid: Lacks the phenylmethoxycarbonylamino group, resulting in different chemical and biological properties.

    3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid:

    7-Bromo-3-amino-1-benzothiophene-2-carboxylic acid: Contains an amino group instead of the phenylmethoxycarbonylamino group, affecting its chemical behavior and biological activity.

Properties

IUPAC Name

7-bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4S/c18-12-8-4-7-11-13(15(16(20)21)24-14(11)12)19-17(22)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQWMAAGIMDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(SC3=C2C=CC=C3Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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